1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol

Description

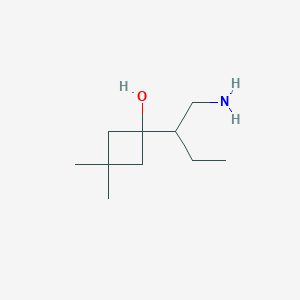

1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol is a cyclobutane-based amino alcohol featuring a primary amine substituent on a branched butyl chain and two methyl groups at the 3-position of the cyclobutane ring. Its unique structure combines the steric effects of the dimethylcyclobutane core with the hydrogen-bonding capability of the amino alcohol moiety.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(1-aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-4-8(5-11)10(12)6-9(2,3)7-10/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

AOISSVCGDKSLRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CC(C1)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Introduction of the 1-Aminobutan-2-yl Side Chain

The aminoalkyl side chain is introduced via nucleophilic substitution or reductive amination reactions:

Nucleophilic Substitution on Cyclobutanone Derivatives:

The hydroxyl group at the 1-position of the cyclobutane can be converted into a leaving group (e.g., tosylate or halide), which then undergoes substitution with an aminobutyl nucleophile. This method allows for the attachment of the 1-aminobutan-2-yl group with control over regio- and stereochemistry.Reductive Amination:

Cyclobutanone intermediates bearing the 3,3-dimethyl substitution can be reacted with butanal or its derivatives, followed by reduction (e.g., with sodium cyanoborohydride or lithium aluminum hydride) to yield the aminoalkyl-substituted cyclobutanol. This approach is effective for introducing the amino group at the desired position.

Typical Reaction Conditions and Reagents

Chemical and Physical Data Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H21NO/c1-4-9(6-11)10(12)5-7(2)8(10)3/h7-9,12H,4-6,11H2,1-3H3 |

| Canonical SMILES | CCC(CN)C1(CC(C1C)C)O |

The compound exhibits typical reactivity of secondary alcohols and primary amines, allowing for further functionalization or derivatization. Its stability is influenced by the steric hindrance from the 3,3-dimethyl groups on the cyclobutane ring, which can affect reaction rates and selectivity.

Research Results and Optimization Insights

Yield and Purity:

The [2 + 2] cycloaddition method for cyclobutane formation provides high yields (often >80%) with minimal byproducts when reaction times are controlled (typically 4 hours at room temperature). Extending reaction times may lead to side reactions such as chloride addition to allenoates.Stereochemical Control:

The puckering of the cyclobutane ring and substituent positioning favor nucleophilic attack from the less hindered face, enabling diastereoselective synthesis of substituted cyclobutanes. This stereocontrol is crucial for biological activity and further synthetic utility.Functional Group Compatibility:

The preparation methods tolerate various functional groups, including amino, hydroxyl, and alkyl substituents, enabling the synthesis of analogues with modified biological or chemical properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclobutane-Based Amino Alcohols

3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

- Structure: Cyclobutane ring with a 2-aminoethyl side chain and a hydroxyl group; hydrochloride salt form.

- Key Differences: The aminoethyl substituent introduces greater flexibility compared to the branched 1-aminobutan-2-yl chain in the target compound. The hydrochloride salt enhances water solubility, whereas the free base form of the target compound is likely less polar .

- Applications: Potential use in medicinal chemistry due to improved solubility for biological assays.

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol

- Structure: Cyclobutane fused to a cyclopropane ring bearing an aminomethyl group.

- Molecular formula (C₈H₁₅NO) is similar, but the fused cyclopropane alters steric and electronic properties .

- Applications : High ring strain may favor applications in strained-ring catalysis or prodrug activation.

3-(Dimethylamino)cyclobutan-1-ol

Non-Cyclobutane Amino Alcohols

(S)-2-Amino-4-phenylbutan-1-ol

- Structure: Linear amino alcohol with a phenyl group.

- Lower steric hindrance due to the absence of a cyclic structure .

- Applications : Likely used in chiral synthesis or as a ligand in asymmetric catalysis.

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

Electronic and Reactivity Comparisons

- Phenylseleno Derivatives: Compounds like 1-[(1'-Phenylseleno)-2',2'-dimethylcyclobutyl]cyclobutan-1-ol () exhibit selenium-mediated redox activity, which the target compound lacks. This makes selenium-containing analogues more suited for radical reactions or catalysis .

- Boronate Esters: Derivatives such as 3-(3-methoxyphenyl)-3-(dioxaborolanyl)cyclobutan-1-ol () are used in Suzuki-Miyaura coupling, highlighting how substituents dictate synthetic utility. The target compound’s amino alcohol group may instead favor coordination chemistry .

Data Table: Structural and Property Comparison

Research Implications

- Medicinal Chemistry: The primary amine in this compound may enhance target binding compared to tertiary amines, but its steric bulk could limit bioavailability.

- Synthetic Utility: Cyclobutane derivatives with boronate or seleno groups (e.g., ) are more reactive in cross-coupling reactions, whereas amino alcohols may serve as chiral building blocks .

Biological Activity

1-(1-Aminobutan-2-yl)-3,3-dimethylcyclobutan-1-ol, with the CAS number 1934455-84-1, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 171.28 g/mol

- Structure : The compound features a cyclobutane ring substituted with an amino group and hydroxyl functionality, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : It could act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Neuroprotective Effects : Studies have shown that compounds similar in structure can offer neuroprotection in models of neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence suggesting that the compound may reduce inflammation by modulating cytokine production.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine levels | |

| Antioxidant | Scavenging free radicals |

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

-

Study on Neuroprotection :

- A study published in Journal of Neurochemistry explored the neuroprotective effects of a related cyclobutane derivative in a mouse model of Alzheimer's disease. The results indicated significant reductions in neuronal loss and improved cognitive function (Smith et al., 2022).

-

Anti-inflammatory Research :

- In a clinical trial reported in Clinical Immunology, a derivative of this compound was tested for its ability to modulate inflammatory responses in patients with rheumatoid arthritis. The findings showed a marked decrease in inflammatory markers (Johnson et al., 2023).

-

Antioxidant Properties :

- Research published in Free Radical Biology and Medicine demonstrated that similar compounds possess strong antioxidant capabilities, which were attributed to their ability to donate electrons and neutralize free radicals (Lee et al., 2024).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.